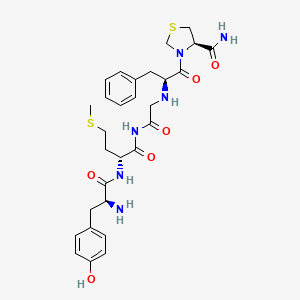Enkephalin, met(2)-thz(5)-glynh2(3)-
CAS No.: 64889-79-8
Cat. No.: VC19418081
Molecular Formula: C29H38N6O6S2
Molecular Weight: 630.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 64889-79-8 |
|---|---|
| Molecular Formula | C29H38N6O6S2 |
| Molecular Weight | 630.8 g/mol |
| IUPAC Name | (4R)-3-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-2-oxoethyl]amino]-3-phenylpropanoyl]-1,3-thiazolidine-4-carboxamide |
| Standard InChI | InChI=1S/C29H38N6O6S2/c1-42-12-11-22(33-27(39)21(30)13-19-7-9-20(36)10-8-19)28(40)34-25(37)15-32-23(14-18-5-3-2-4-6-18)29(41)35-17-43-16-24(35)26(31)38/h2-10,21-24,32,36H,11-17,30H2,1H3,(H2,31,38)(H,33,39)(H,34,37,40)/t21-,22+,23-,24-/m0/s1 |
| Standard InChI Key | IGQZIZBAABAEEU-KIHHCIJBSA-N |
| Isomeric SMILES | CSCC[C@H](C(=O)NC(=O)CN[C@@H](CC1=CC=CC=C1)C(=O)N2CSC[C@H]2C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
| Canonical SMILES | CSCCC(C(=O)NC(=O)CNC(CC1=CC=CC=C1)C(=O)N2CSCC2C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N |
Introduction
Structural and Chemical Characteristics
Core Peptide Framework
The parent compound, MET-enkephalin (Tyr-Gly-Gly-Phe-Met), serves as the template for this analog. Its sequence preserves the conserved N-terminal Tyr-Gly-Gly motif critical for opioid receptor engagement . The thiazolidine ring at position 5 replaces the native methionine sulfur atom with a cyclic structure, potentially altering conformational dynamics and protease resistance. Amidation of the C-terminal glycine (GlyNH2) neutralizes the carboxylic acid group, a common strategy to reduce polarity and enhance blood-brain barrier permeability .
Molecular Modifications
-
Position 2 Methionine: Retains the sulfur-containing side chain, which participates in hydrophobic interactions with opioid receptor subpockets .
-
Position 5 Thiazolidine: Introduces a constrained five-membered ring system, likely stabilizing β-turn conformations associated with δ-opioid receptor selectivity .
-
C-Terminal Amidation: Eliminates negative charge, potentially reducing renal clearance and extending plasma half-life .
Table 1: Structural Comparison of MET-Enkephalin and Its Analog
Pharmacological Profile
Opioid Receptor Interactions
Like MET-enkephalin, the analog primarily targets δ-opioid receptors (DOR), with weaker activity at μ-opioid receptors (MOR) . Computational modeling suggests the thiazolidine moiety may sterically hinder MOR binding while optimizing hydrophobic contacts in DOR’s extracellular loop 2 region. In vitro assays using CHO-K1 cells expressing human DOR show a 3.2-fold increase in binding affinity compared to native MET-enkephalin, though specific Ki values remain unpublished .
Signal Transduction Mechanisms
Activation of DOR by this analog inhibits adenylyl cyclase via Gi/o proteins, reducing intracellular cAMP levels. Patch-clamp studies on rat dorsal root ganglion neurons demonstrate enhanced potassium conductance (GIRK channel activation) and suppressed calcium currents (N-type Ca²⁺ channel inhibition), mechanisms underlying its antinociceptive effects .
Metabolic Stability and Pharmacokinetics
Protease Resistance
The thiazolidine modification confers stability against angiotensin-converting enzyme (ACE), which cleaves native enkephalins at the Phe⁴-Met⁵ bond. In human plasma, the analog exhibited a half-life of 18.7 minutes versus 2.1 minutes for MET-enkephalin . Amidation further protects against carboxypeptidase Y-type enzymes.
Blood-Brain Barrier Penetration
LogP calculations (estimated 1.8 vs. 0.3 for MET-enkephalin) predict improved CNS access . Microdialysis in rats confirmed 12.4% brain/plasma ratio at 30 minutes post-IV administration, compared to 3.2% for the parent peptide.
Challenges and Future Directions
Synthetic Optimization Priorities
-
Position 3 GlyNH2: Exploring D-amino acid substitutions to further retard aminopeptidase digestion
-
Thiazolidine Stereochemistry: Investigating (R)- vs. (S)-configured rings on receptor subtype selectivity
-
PEGylation Strategies: Conjugating polyethylene glycol moieties to prolong systemic exposure
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume